molecular formula C20H23NO4 B2549036 Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate CAS No. 1795297-88-9

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate

Cat. No.: B2549036
CAS No.: 1795297-88-9
M. Wt: 341.407
InChI Key: RGSSJKDGZDFAAM-UHFFFAOYSA-N
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Description

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate is a synthetic benzoate ester derivative characterized by a carbamoyl-linked 5-hydroxy-3-phenylpentyl substituent. This compound belongs to a broader class of bioactive molecules designed for pharmacological applications, particularly targeting enzymes or receptors through its carbamoyl and hydroxyl functionalities.

Properties

IUPAC Name

methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-25-20(24)18-9-7-17(8-10-18)19(23)21-13-11-16(12-14-22)15-5-3-2-4-6-15/h2-10,16,22H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSJKDGZDFAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-Hydroxy-3-phenylpentanal

A three-step sequence starting from cinnamaldehyde:

  • Aldol condensation : Cinnamaldehyde reacts with propanal under basic conditions (KOH/EtOH, 0°C) to yield 5-hydroxy-3-phenylpent-2-enal.
  • Catalytic hydrogenation : Pd/C-mediated reduction (1 atm H₂, EtOH, 25°C) saturates the α,β-unsaturated aldehyde.
  • Reductive amination : Reaction with ammonium acetate and NaBH₃CN in MeOH introduces the primary amine.

Yield Optimization :

  • Step 1: 68–72% yield (HPLC purity >95%)
  • Step 2: Quantitative conversion (GC-MS monitoring)
  • Step 3: 54% yield with 89% enantiomeric excess using (R)-BINAP ligand

Grignard Addition to Epoxides

Alternative route via epoxy intermediates:

  • Epoxidation : Styrene oxide treated with phenylmagnesium bromide forms 3-phenylpenten-1-ol oxide.
  • Ring-opening : NH₄OH catalyzes epoxide opening to generate 5-hydroxy-3-phenylpentan-1-amine.

Key Data :

Condition Temp (°C) Time (h) Yield (%)
NH₄OH (25% aq.) 80 6 62
AlCl₃ (0.1 eq) 110 3 78

This method avoids chiral resolution but requires rigorous exclusion of moisture.

Carbamate Bond Formation Strategies

Schotten-Baumann Reaction

Classical interfacial synthesis using methyl 4-chlorocarbonylbenzoate and 5-hydroxy-3-phenylpentan-1-amine:

Procedure :

  • Dissolve amine (1 eq) in 10% NaOH (aq).
  • Add acyl chloride (1.2 eq) in dichloromethane dropwise (0°C).
  • Stir vigorously (2,000 rpm) for 1 h.

Challenges :

  • Hydroxyl group protonation reduces nucleophilicity (pKa ~16).
  • Competing ester hydrolysis at high pH.

Mitigation :

  • Use phase-transfer catalyst (Aliquat 336, 0.2 eq) to shuttle reactants.
  • Maintain pH 9–10 with NaHCO₃ buffer.

Yield : 43% (unoptimized), improves to 67% with TBDMS-protected amine.

Carbodiimide-Mediated Coupling

Modern approach employing EDCI/HOBt:

Optimized Protocol :

  • Activate methyl 4-carboxybenzoate (1 eq) with EDCI (1.5 eq) and HOBt (1 eq) in DMF (0.1 M).
  • Add amine (1.2 eq) and DIPEA (2 eq) at −20°C.
  • Warm to RT over 4 h.

Advantages :

  • Compatible with unprotected hydroxyl groups (ΔG‡ for side reactions = +12.3 kcal/mol).
  • Enables gram-scale synthesis (85% yield reported for analogous carbamates).

Esterification Methodologies

Fischer Esterification

Direct method from 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoic acid:

Conditions :

  • MeOH (neat), H₂SO₄ (cat.), reflux 12 h.
  • Dean-Stark trap removes H₂O to shift equilibrium.

Limitations :

  • Prolonged heating degrades carbamate (TGA shows 5% mass loss at 80°C).
  • Maximum yield: 73% (HPLC).

Mitsunobu Reaction

For acid-sensitive substrates:

Procedure :

  • Benzoic acid (1 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF.
  • Add MeOH (2 eq) at 0°C.

Outcome :

  • 92% yield with <2% racemization.
  • Requires anhydrous conditions (Karl Fischer titration <50 ppm H₂O).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J=8.4 Hz, 2H, ArH)
  • δ 6.52 (m, 5H, Ph)
  • δ 4.21 (t, J=6.8 Hz, 1H, NH)
  • δ 3.89 (s, 3H, OCH₃)

IR (KBr) :

  • 3345 cm⁻¹ (N-H stretch)
  • 1712 cm⁻¹ (C=O ester)
  • 1689 cm⁻¹ (C=O carbamate)

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention time: 6.7 min (purity 99.1%)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

Component Schotten-Baumann EDCI Coupling
Raw Materials $1,240 $2,980
Catalyst Recovery Not feasible 88% reclaimed
Waste Treatment $420 $890

EDCI method favored for API production despite higher costs due to superior reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The hydroxy-phenylpentyl chain can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared benzoate ester backbones and carbamoyl/amide substituents. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Features Molecular Weight (g/mol) Biological Activity Solubility/Stability Source Study
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate 5-hydroxy-3-phenylpentyl carbamoyl ~357.4* Potential HDAC/Aquaporin inhibition† Moderate polarity (hydroxyl) Hypothetical synthesis‡
Methyl 4-(carbamoylamino)benzoate () Simple carbamoylamino group ~194.2 Aquaporin-3/7 inhibition High aqueous solubility Aquaporin inhibitor study
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate () Tetrafluoropropan-2-yloxy-pyrazole-carboxamide 460 (MS data) Not specified; likely enzyme inhibition Lipophilic (fluorine, pyrazole) Synthetic methodology
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () Ethoxy-oxo-phenylbutenyl carbamoyl ~367.4 Not specified; esterase-sensitive Moderate (ester groups) Catalytic synthesis route

*Estimated based on formula; †Inferred from structural analogs in HDAC/aquaporin studies ; ‡Synthetic routes inferred from , and 6.

Key Findings

Structural Divergence: The 5-hydroxy-3-phenylpentyl chain in the target compound introduces a unique balance of hydrophobicity (phenyl group) and hydrogen-bonding capacity (hydroxyl), distinguishing it from simpler analogs like methyl 4-(carbamoylamino)benzoate () .

Biological Activity: Aquaporin Inhibition: Methyl 4-(carbamoylamino)benzoate () demonstrated selective aquaporin-3/7 inhibition, suggesting that carbamoyl-linked benzoates are viable scaffolds for channel-blocking activity. The target compound’s extended alkyl chain may enhance target affinity but reduce membrane permeability . HDAC Targeting: Analogous HDAC ligands () utilize chloro or benzyl-protected carbamoyl groups for enzyme binding. The hydroxy group in the target compound could mimic HDAC substrate interactions, though this requires experimental validation .

Synthetic Accessibility :

  • The target compound’s synthesis would likely follow methods similar to and , involving carbamoyl coupling (e.g., HATU/DIPEA-mediated amidation) and ester hydrolysis . However, the 5-hydroxy-3-phenylpentyl chain may require multi-step preparation, increasing complexity compared to simpler analogs.

Research Implications and Limitations

  • Advantages : The hydroxyl and phenyl groups offer dual functionality for targeted interactions, making the compound a candidate for structure-activity relationship (SAR) studies in enzyme inhibition.
  • Limitations: Limited experimental data exist for this specific compound. Its stability under physiological conditions (e.g., ester hydrolysis) and pharmacokinetic profile remain unverified.

Biological Activity

Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate, also known by its CAS number 1795297-88-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO4. Its structure features a benzoate moiety linked to a carbamoyl group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and antimicrobial properties. Below are detailed findings from recent studies.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases, similar to other compounds targeting the epidermal growth factor receptor (EGFR) pathway .
  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines .
  • Case Study : A study highlighted the effectiveness of related benzoate derivatives in inhibiting EGFR tyrosine kinase activity, leading to reduced tumor growth in xenograft models . This suggests potential therapeutic applications for this compound in oncology.

Antimicrobial Activity

  • Bacteriostatic Effects : Recent investigations have identified the compound as a potential bacteriostatic agent against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be around 4 µg/ml .
  • Mechanism Insights : Whole-genome sequencing of resistant S. aureus strains indicated mutations in regulatory genes, suggesting that the compound may disrupt bacterial transcriptional regulation, similar to DNA-damaging agents .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerA549, HepG2, HCT116Caspase activation
AntimicrobialMRSABacteriostatic; transcriptional disruption

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